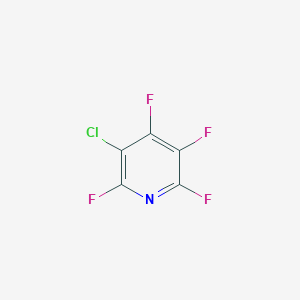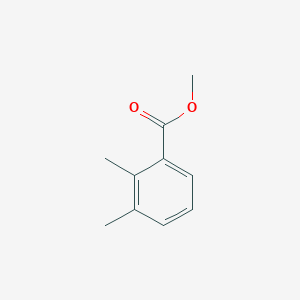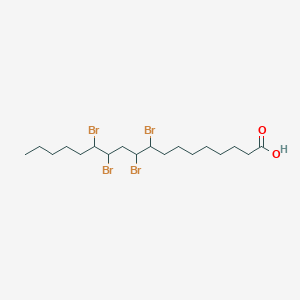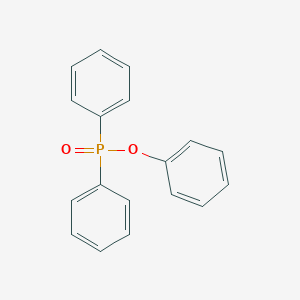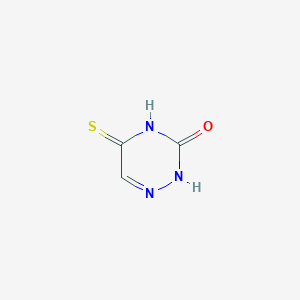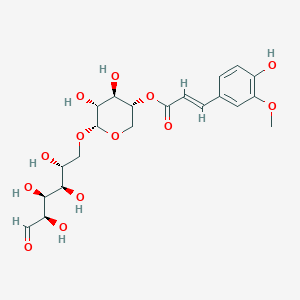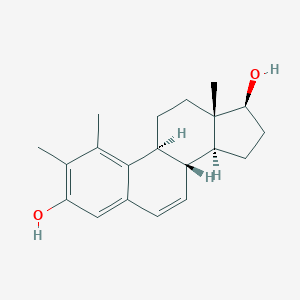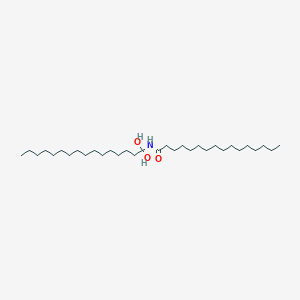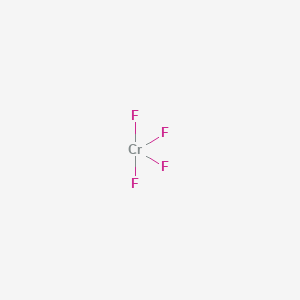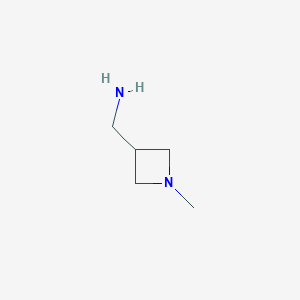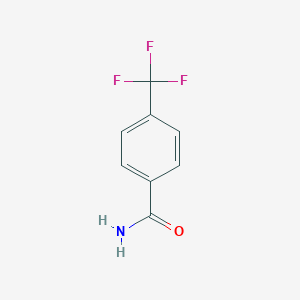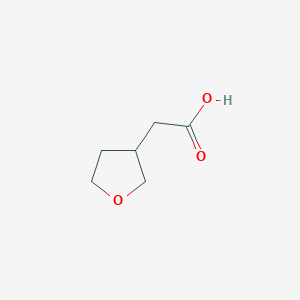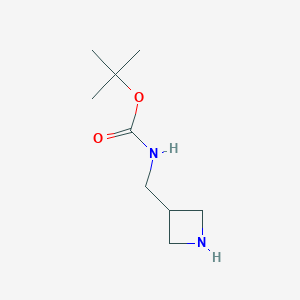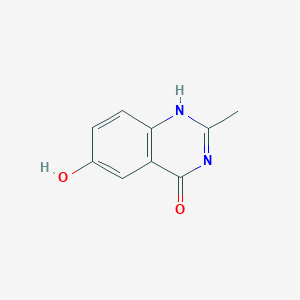![molecular formula C11H11ClO3 B156725 2-[(4-氯苯基)-羟甲基]-丙烯酸甲酯 CAS No. 131469-67-5](/img/structure/B156725.png)
2-[(4-氯苯基)-羟甲基]-丙烯酸甲酯
描述
The compound "2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester" is a derivative of acrylic acid, which is a commonly used monomer in the production of polymers. Acrylic acid derivatives are of significant interest due to their applications in various industrial fields such as chemical fibers, coatings, textiles, adhesives, and absorbent resins . The presence of a chloro-phenyl group in the compound suggests potential for enhanced reactivity and specificity in chemical reactions.
Synthesis Analysis
The synthesis of acrylic acid derivatives can be achieved through various methods. One approach involves the esterification of polyols with acrylic acid to obtain new photosensitive compositions . Another method includes the synthesis of 2-haloacetoxyacrylic esters through acylation followed by dehydrochlorination . Additionally, the synthesis of 2-hydroxyl-3-chloropropyl acrylate, a related compound, is performed by the ring-opening esterification reaction of epichlorohydrin and acrylic acid . These methods highlight the versatility in synthesizing acrylic acid derivatives, which could be applicable to the compound .
Molecular Structure Analysis
The molecular structure of acrylic acid derivatives is characterized by the presence of an acrylate functional group, which is reactive and forms the backbone of many polymers. The structure of similar compounds has been established using various spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry . These techniques would be essential in confirming the structure of "2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester".
Chemical Reactions Analysis
Acrylic acid derivatives participate in a range of chemical reactions, primarily polymerization. The esters of acrylic acid can readily polymerize to form polymers with specific properties such as being colorless, transparent, and resistant to common solvents . The chloro-phenyl group in the compound of interest may also influence its reactivity, potentially leading to polymers with unique characteristics.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid esters are influenced by their molecular structure. For instance, the bulk polymers of methyl and ethyl 2-haloacetoxyacrylates are described as colorless, transparent, and hard glassy solids . The presence of different substituents can modify properties such as solubility, glass transition temperature, and resistance to chemicals. The specific properties of "2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester" would need to be determined experimentally.
Relevant Case Studies
While there are no direct case studies on "2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester", the synthesis and application of similar acrylic acid derivatives have been extensively studied. For example, the synthesis of acrylate esters from castor oil derivatives has been explored, demonstrating the potential of using renewable resources for producing acrylates . Additionally, the development of liquid crystalline side chain polymers from acrylates indicates the broad range of applications for these compounds .
科学研究应用
1. Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
- Methods of Application: The protodeboronation of 2 alkyl pinacol boronic esters was achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount .
- Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .
2. Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
- Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Results or Outcomes: This reaction has been used extensively due to its mild and functional group tolerant reaction conditions .
安全和危害
The safety and hazards associated with “2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester” are not well-documented. However, similar compounds are known to be hazardous according to the 2012 OSHA Hazard Communication Standard9.
未来方向
The future directions for research on “2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester” are not well-documented. However, the development of new herbicides to be complementary to the auxins is a potential area of research7.
Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester”.
属性
IUPAC Name |
methyl 2-[(4-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKHNNKNMGBHSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438940 | |
| Record name | Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chloro-phenyl)-hydroxy-methyl]-acrylic acid methyl ester | |
CAS RN |
131469-67-5 | |
| Record name | Methyl 2-[(4-chlorophenyl)(hydroxy)methyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



